molecular formula C16H13FN2O3S B5731410 methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5731410
M. Wt: 332.4 g/mol
InChI Key: DDTWRCSYRWXUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate, also known as MFCB, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, this compound inhibits the activity of proteasomes, which are responsible for breaking down proteins that are no longer needed by the cell. By inhibiting proteasome activity, this compound can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells without affecting normal cells. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate is that it has been shown to be effective at inducing apoptosis in cancer cells at relatively low concentrations. However, one limitation is that this compound may have off-target effects, meaning that it could affect other enzymes or proteins in addition to proteasomes.

Future Directions

There are several future directions for research on methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate. One area of interest is the development of this compound analogs that may be more effective at inhibiting proteasome activity. Additionally, further research is needed to determine the potential applications of this compound in the treatment of inflammatory diseases and as an antimicrobial agent.

Synthesis Methods

Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with thiourea to produce 2-fluorobenzoylisothiocyanate. This intermediate compound is then reacted with methyl 2-aminobenzoate to produce this compound.

Scientific Research Applications

Methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its potential use as an anti-cancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been shown to have antimicrobial properties and may be useful in the development of new antibiotics.

properties

IUPAC Name

methyl 2-[(2-fluorobenzoyl)carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-22-15(21)11-7-3-5-9-13(11)18-16(23)19-14(20)10-6-2-4-8-12(10)17/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTWRCSYRWXUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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